Cas no 1034874-66-2 (5-methyl-1H-Indazol-1-amine)

5-methyl-1H-Indazol-1-amine 化学的及び物理的性質
名前と識別子
-
- 5-methyl-1H-Indazol-1-amine
- 5-methylindazol-1-amine
- 1H-Indazol-1-amine, 5-methyl-
- 1034874-66-2
- SCHEMBL3657596
- DTXSID70738924
- MB14892
-
- インチ: InChI=1S/C8H9N3/c1-6-2-3-8-7(4-6)5-10-11(8)9/h2-5H,9H2,1H3
- InChIKey: YYONIFKEABAWBP-UHFFFAOYSA-N
- SMILES: CC1=CC2=C(C=C1)N(N)N=C2
計算された属性
- 精确分子量: 147.079647300g/mol
- 同位素质量: 147.079647300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 148
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 43.8Ų
5-methyl-1H-Indazol-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM150543-1g |
5-methyl-1H-indazol-1-amine |
1034874-66-2 | 95% | 1g |
$505 | 2021-08-05 | |
Chemenu | CM150543-1g |
5-methyl-1H-indazol-1-amine |
1034874-66-2 | 95% | 1g |
$*** | 2023-04-03 | |
Alichem | A269002114-1g |
5-Methyl-1H-indazol-1-amine |
1034874-66-2 | 95% | 1g |
$436.00 | 2023-09-04 |
5-methyl-1H-Indazol-1-amine 関連文献
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
5-methyl-1H-Indazol-1-amineに関する追加情報
5-Methyl-1H-Indazol-1-amine: A Comprehensive Overview of CAS No. 1034874-66-2
5-Methyl-1H-Indazol-1-amine (CAS No. 1034874-66-2) is a versatile compound with significant potential in various fields of chemistry and pharmacology. This article provides a detailed overview of its chemical properties, biological activities, and recent research advancements, highlighting its importance in the development of novel therapeutic agents.
Chemical Structure and Properties: 5-Methyl-1H-Indazol-1-amine is a member of the indazole class of compounds, characterized by a fused benzene and pyrazole ring system with a methyl group at the 5-position and an amino group at the 1-position. Its molecular formula is C9H10N4, and it has a molecular weight of 174.20 g/mol. The compound is typically synthesized through multi-step processes involving the condensation of appropriate precursors, such as 5-methylindazole and ammonia or other amine derivatives.
Synthesis and Preparation: The synthesis of 5-Methyl-1H-Indazol-1-amine can be achieved through various routes, depending on the availability of starting materials and the desired purity level. One common method involves the reaction of 5-methylindazole with ammonia in the presence of a suitable catalyst, such as palladium on carbon. This reaction typically proceeds under mild conditions, yielding high yields of the target compound. Recent advancements in synthetic methodologies have focused on developing more efficient and environmentally friendly processes, such as microwave-assisted synthesis and catalytic hydrogenation.
Biological Activities: 5-Methyl-1H-Indazol-1-amine has been extensively studied for its biological activities, particularly in the context of its potential as a therapeutic agent. One of its most notable properties is its ability to act as a potent inhibitor of specific enzymes involved in various physiological processes. For example, it has been shown to inhibit phosphodiesterase (PDE) enzymes, which are key regulators of cyclic nucleotide signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which have been implicated in a wide range of cellular functions, including smooth muscle relaxation, anti-inflammatory responses, and neuroprotection.
Pharmacological Applications: The unique biological properties of 5-Methyl-1H-Indazol-1-amine have made it an attractive candidate for the development of new drugs targeting various diseases. In preclinical studies, it has shown promising results in treating cardiovascular disorders, such as hypertension and heart failure, by promoting vasodilation and reducing vascular resistance. Additionally, its anti-inflammatory effects have been explored in models of inflammatory diseases, including arthritis and asthma. Recent research has also highlighted its potential neuroprotective properties, suggesting that it may be beneficial in treating neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.
Clinical Trials and Research Developments: Several clinical trials are currently underway to evaluate the safety and efficacy of 5-Methyl-1H-Indazol-1-amine-based drugs in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses with minimal side effects. Phase II trials are focusing on specific indications, such as chronic obstructive pulmonary disease (COPD) and multiple sclerosis (MS), to further validate its therapeutic potential. These studies are crucial for advancing our understanding of the compound's mechanisms of action and identifying optimal dosing regimens for different patient populations.
Mechanisms of Action: The biological effects of 5-Methyl-1H-Indazol-1-amine are primarily mediated through its interaction with specific protein targets. For instance, its inhibition of PDE enzymes leads to increased levels of cAMP and cGMP, which activate downstream signaling pathways involved in cellular responses such as relaxation of smooth muscle cells and modulation of immune cell function. Additionally, recent studies have suggested that the compound may also interact with other molecular targets, such as G-protein coupled receptors (GPCRs) and ion channels, further expanding its therapeutic applications.
Safety Profile strong>: Despite its promising therapeutic potential, the safety profile of 5-Methyl-1H-Indazol-1-am ine strong > remains an important consideration in drug development. Preclinical toxicology studies have generally shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, ongoing clinical trials will provide more comprehensive data on its safety in human subjects. Researchers are also exploring strategies to optimize its pharmacokinetic properties to enhance bioavailability and reduce potential side effects.
Future Directions strong>: The future prospects for < strong >5-Methyl - 1 H - Ind az ol - 1 - amine strong > are promising , with ongoing research aimed at expanding its therapeutic applications . Advances in synthetic chemistry are expected to lead to the development of novel derivatives with improved potency , selectivity , and safety profiles . Additionally , ongoing clinical trials will provide valuable insights into its efficacy across a range of diseases , paving the way for potential approval as a new class of therapeutic agents . As our understanding of this compound continues to evolve , it is likely to play an increasingly important role in the treatment of various medical conditions . p > article > response >
1034874-66-2 (5-methyl-1H-Indazol-1-amine) Related Products
- 1251634-82-8(N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide)
- 2319838-88-3(3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one)
- 113003-49-9(α-Chloro-9-anthraldoxime)
- 2229623-53-2(O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine)
- 1804458-64-7(2-Bromo-4-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine)
- 1805074-56-9(3-Methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid)
- 1807224-87-8(2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride)
- 6739-22-6(2-cyclopropyl-1-phenylethan-1-one)
- 2310096-85-4(1-(5-bromopyrimidin-2-yl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}-1,4-diazepane)
- 1629673-00-2(2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide)




